molecular formula C13H17N5OS B2575646 N-(2,4-bis(dimethylamino)pyrimidin-5-yl)thiophene-2-carboxamide CAS No. 1448079-07-9

N-(2,4-bis(dimethylamino)pyrimidin-5-yl)thiophene-2-carboxamide

Cat. No.: B2575646
CAS No.: 1448079-07-9
M. Wt: 291.37
InChI Key: JBCJGEJZZUALBT-UHFFFAOYSA-N
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Description

N-(2,4-bis(dimethylamino)pyrimidin-5-yl)thiophene-2-carboxamide is a synthetic compound that features a pyrimidine ring substituted with dimethylamino groups at the 2 and 4 positions, and a thiophene ring attached to a carboxamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,4-bis(dimethylamino)pyrimidin-5-yl)thiophene-2-carboxamide typically involves multi-step organic reactions

    Pyrimidine Core Formation: The pyrimidine ring can be synthesized through a condensation reaction involving a β-dicarbonyl compound and a formamide derivative under acidic conditions.

    Dimethylamino Substitution:

    Thiophene Ring Attachment: The thiophene ring is introduced through a coupling reaction, such as the Suzuki-Miyaura cross-coupling, where a thiophene boronic acid reacts with a halogenated pyrimidine intermediate in the presence of a palladium catalyst.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and scaling up the reactions using large-scale batch reactors.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the thiophene ring, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the carboxamide group, potentially converting it to an amine.

    Substitution: The dimethylamino groups can participate in nucleophilic substitution reactions, allowing for further functionalization of the compound.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles like alkyl halides or acyl chlorides can be used under basic conditions to introduce new functional groups.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

    Medicinal Chemistry: It can serve as a scaffold for the development of new pharmaceuticals, particularly those targeting enzymes or receptors involved in cancer or infectious diseases.

    Materials Science: The compound’s electronic properties make it a candidate for use in organic semiconductors or photovoltaic materials.

    Biological Research: It can be used as a probe to study biological pathways involving pyrimidine metabolism or thiophene interactions.

Mechanism of Action

The mechanism by which N-(2,4-bis(dimethylamino)pyrimidin-5-yl)thiophene-2-carboxamide exerts its effects depends on its specific application. In medicinal chemistry, it may act by binding to specific enzymes or receptors, thereby modulating their activity. The dimethylamino groups can enhance its binding affinity through hydrogen bonding or electrostatic interactions, while the thiophene ring can participate in π-π stacking interactions with aromatic residues in the target protein.

Comparison with Similar Compounds

Similar Compounds

    N-(2,4-dimethylpyrimidin-5-yl)thiophene-2-carboxamide: Lacks the dimethylamino groups, which may reduce its binding affinity and specificity.

    N-(2,4-bis(dimethylamino)pyrimidin-5-yl)benzamide: Contains a benzene ring instead of a thiophene ring, which can alter its electronic properties and reactivity.

Uniqueness

N-(2,4-bis(dimethylamino)pyrimidin-5-yl)thiophene-2-carboxamide is unique due to the combination of its pyrimidine and thiophene rings, along with the presence of dimethylamino groups. This structure provides a balance of electronic properties and functional groups that can be tailored for specific applications in medicinal chemistry and materials science.

Properties

IUPAC Name

N-[2,4-bis(dimethylamino)pyrimidin-5-yl]thiophene-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17N5OS/c1-17(2)11-9(8-14-13(16-11)18(3)4)15-12(19)10-6-5-7-20-10/h5-8H,1-4H3,(H,15,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JBCJGEJZZUALBT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=NC(=NC=C1NC(=O)C2=CC=CS2)N(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17N5OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

291.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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